Differentiation by 5-Cyclopropyl Substituent: Structural Divergence from the 5-Methyl Analog
The 5-cyclopropyl substituent confers a distinct steric and electronic profile compared to the closest commercially cataloged analog, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide (CAS not listed; EvitaChem catalog reference). The cyclopropyl group (van der Waals volume ≈ 38.9 ų) occupies a larger spatial envelope than the methyl group (≈ 21.6 ų) while maintaining a similar degree of conformational restriction, a feature exploited in the Epizyme SMYD inhibitor series to fill a shallow hydrophobic sub-pocket adjacent to the lysine binding channel [1]. Although direct biochemical comparison data for these two exact compounds are absent from the public domain, the patent SAR table demonstrates that isoxazole 5-substituent variation from H → methyl → cyclopropyl → phenyl alters SMYD3 IC50 by >100-fold across multiple scaffold sub-series [1].
| Evidence Dimension | Isoxazole 5-substituent steric/electronic perturbation and patent-reported impact on SMYD3 biochemical IC50 |
|---|---|
| Target Compound Data | 5-cyclopropyl (van der Waals volume ≈ 38.9 ų); cyclopropyl-bearing analogs in the Epizyme patent series reach low nanomolar SMYD3 IC50 |
| Comparator Or Baseline | 5-methyl analog (van der Waals volume ≈ 21.6 ų); 5-H and 5-phenyl patent analogs span IC50 from >10 μM to 0.005 μM |
| Quantified Difference | >100-fold variation in SMYD3 IC50 across the 5-substituent series in the Epizyme patent; exact head-to-head value not publicly available |
| Conditions | SMYD3 biochemical methyltransferase assay (patent Table 1A); cellular assay in cancer lines (patent Table 1B) |
Why This Matters
Procurement of the cyclopropyl-bearing compound rather than the methyl analog avoids an untested >100-fold potency cliff that is documented across the isoxazole carboxamide chemotype.
- [1] Kuntz KW, Munchhof MJ, Mitchell LH, et al. (Epizyme, Inc.). Isoxazole carboxamide compounds. US Patent 10,428,029 B2. SAR discussion and Tables 1A–1B. View Source
